Ecabet sodium pentahydrate
Overview
Description
Ecabet sodium pentahydrate, also known as sodium 2-hydroxyethyl-3-hydroxy-4-pyridinecarboxylate, is a white crystalline powder. It is a synthetic compound that is used in a variety of applications, including as an anti-inflammatory agent, a chelating agent, and a therapeutic agent. This compound has been studied for its potential therapeutic effects in the treatment of various conditions, such as gastric ulcers, inflammatory bowel diseases, and Alzheimer's disease.
Scientific Research Applications
Helicobacter pylori Eradication and Gastric Health : Ecabet sodium has been studied for its role in the eradication of Helicobacter pylori, a bacterium associated with gastric ulcers and gastritis. Research suggests that it may improve eradication rates and reduce therapy-associated side effects, although the efficacy and safety remain subjects of debate (Wang et al., 2014).
Gastric Ulcer Treatment : Studies have shown that ecabet sodium can promote the healing of gastric ulcers. Its effectiveness in combination with other medications like omeprazole and cimetidine has been highlighted, suggesting its role as an additive in gastric ulcer therapies (Murata et al., 2003).
Ulcerative Colitis Management : Ecabet sodium has been found effective in the treatment of ulcerative colitis, particularly in steroid-resistant or steroid-dependent cases. It is thought to enhance several gastric mucosal defensive factors, which could be beneficial in managing this condition (Iizuka et al., 2006).
Gastrointestinal Epithelial Protection : The compound has shown potential in enhancing the restitution of intestinal epithelial cells and promoting mucosal healing, especially in cases of colitis and other gastrointestinal inflammatory conditions (Takagi et al., 2010).
Reflux Esophagitis : Research indicates that ecabet sodium could be useful in preventing reflux esophagitis, a condition characterized by the backflow of stomach acid into the esophagus. It appears to offer protective effects against histopathological changes in the esophagus (Omura et al., 2000).
Mucosal Protection and Pepsin Inhibition : Ecabet sodium interacts positively with gastric mucin, potentially strengthening the mucosal barrier. Its ability to inhibit pepsin activity, which plays a role in peptic ulcer disease, has been observed (Pearson & Roberts, 2001).
Pharmacological Properties : Research has also focused on the pharmacological properties of ecabet sodium, including its chemical composition and quality control aspects. This includes studies on its contents, related substances, and chemical shifts (Zhang Hui, 2012); (Li Yun-liang, 2008).
properties
IUPAC Name |
sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5S.Na.5H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;;;;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;5*1H2/q;+1;;;;;/p-1/t17-,19-,20-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMMAIYWPECON-HITVYADUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176390 | |
Record name | Ecabet sodium pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219773-47-4 | |
Record name | Ecabet sodium pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecabet sodium pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECABET SODIUM PENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DIV854Y8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.